molecular formula C21H21NO2 B308893 2-ethoxy-N-(1-phenylethyl)-1-naphthamide

2-ethoxy-N-(1-phenylethyl)-1-naphthamide

Cat. No.: B308893
M. Wt: 319.4 g/mol
InChI Key: MQSKCJABAFUVNR-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1-phenylethyl)-1-naphthamide is a synthetic organic compound featuring a naphthalene core substituted with an ethoxy group at the 2-position and an amide linkage to a 1-phenylethyl moiety. Key structural elements include:

  • Naphthamide backbone: A naphthalene ring system conjugated with an amide group, enabling π-π stacking and hydrogen-bonding interactions.
  • Ethoxy substituent: An electron-donating group at the 2-position, influencing solubility and steric effects.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

2-ethoxy-N-(1-phenylethyl)naphthalene-1-carboxamide

InChI

InChI=1S/C21H21NO2/c1-3-24-19-14-13-17-11-7-8-12-18(17)20(19)21(23)22-15(2)16-9-5-4-6-10-16/h4-15H,3H2,1-2H3,(H,22,23)

InChI Key

MQSKCJABAFUVNR-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC(C)C3=CC=CC=C3

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC(C)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Naphthamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-ethoxy-N-(1-phenylethyl)-1-naphthamide 2-ethoxy, N-(1-phenylethyl) C₂₁H₂₁NO₂ (inferred) ~323.40 (estimated) Ethoxy enhances solubility; phenylethyl aids lipophilicity
2-ethoxy-N-(2-fluorophenyl)-1-naphthamide 2-ethoxy, N-(2-fluorophenyl) C₁₉H₁₆FNO₂ 309.33 Fluoro group introduces electron-withdrawing effects
2-ethoxy-N-(4-methoxyphenyl)-1-naphthamide 2-ethoxy, N-(4-methoxyphenyl) C₂₀H₁₉NO₃ 321.37 Methoxy improves solubility and electron donation
2-(2-Ethoxy-4-formylphenoxy)-N-(1-naphthyl)acetamide Ethoxy, formyl, phenoxy C₂₁H₁₉NO₄ 349.38 Formyl group increases reactivity for further derivatization

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methoxy) enhance solubility and may improve bioavailability, whereas electron-withdrawing groups (e.g., fluoro) increase stability and binding affinity to hydrophobic targets .
  • Steric Hindrance : Bulky substituents like 1-phenylethyl may reduce binding efficiency in sterically constrained environments compared to smaller groups (e.g., methylphenyl) .

Comparison with Functional Analogs

Key Observations :

  • Antimicrobial Potential: The 1-phenylethyl group is recurrent in compounds with antifungal and antibacterial activity, suggesting that this compound may share similar mechanisms, such as membrane disruption or enzyme inhibition .
  • Structure-Activity Relationship (SAR) : Ethoxy and phenylethyl groups synergize to balance lipophilicity and solubility, critical for cellular uptake and target engagement .

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